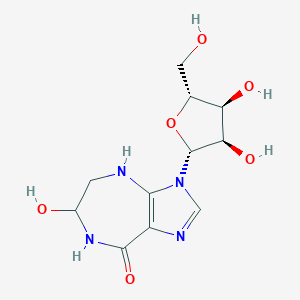

Azepinomycin 3-ribofuranoside

Description

Structure

3D Structure

Properties

CAS No. |

115173-45-0 |

|---|---|

Molecular Formula |

C11H16N4O6 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4,5,6,7-tetrahydroimidazo[4,5-e][1,4]diazepin-8-one |

InChI |

InChI=1S/C11H16N4O6/c16-2-4-7(18)8(19)11(21-4)15-3-13-6-9(15)12-1-5(17)14-10(6)20/h3-5,7-8,11-12,16-19H,1-2H2,(H,14,20)/t4-,5?,7-,8-,11-/m1/s1 |

InChI Key |

WPXDIKKYRLAXPM-VXSOYKKHSA-N |

SMILES |

C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1C(NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |

Synonyms |

AZ-3-RI azepinomycin 3-ribofuranoside |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Azepinomycin 3 Ribofuranoside

Elucidation of Early Synthetic Routes to Azepinomycin (B1194030) and its 3-Ribofuranoside

The initial synthetic pathways to azepinomycin and its 3-ribofuranoside were characterized by multi-step sequences, focusing on the careful construction of the core heterocyclic structure and the subsequent attachment of the sugar component. nih.govscispace.com These early efforts laid the groundwork for future advancements by identifying key challenges and viable chemical transformations.

Multi-Step Strategies for the Azepine Core Formation

The formation of the azepine core of azepinomycin, a seven-membered nitrogen-containing ring, has been a focal point of synthetic efforts. Early strategies often involved the construction of this ring through a series of reactions. ontosight.ainih.gov One of the initial reported syntheses of azepinomycin itself involved multiple steps to create the foundational azepine structure. nih.gov These routes highlighted the chemical intricacies of forming a stable and correctly substituted seven-membered ring fused to an imidazole.

Modern approaches have built upon these foundations. For instance, various strategies have been developed for the synthesis of dibenzo[b,f]azepines, a related class of compounds, which include metal-catalyzed methods like Heck reactions, Sonogashira couplings, Suzuki couplings, and ring-closing metathesis to form the crucial C-C bridge of the seven-membered ring. beilstein-journals.org Other methods, such as Buchwald-Hartwig amination and Ullman etherification, have been employed to form the carbon-heteroatom bonds necessary for the azepine ring structure. beilstein-journals.org

Stereoselective Glycosylation Methods for Ribofuranoside Integration

A critical step in the synthesis of Azepinomycin 3-Ribofuranoside is the stereoselective integration of the ribofuranoside moiety. ontosight.ainih.gov The goal is to form the desired β-D-ribofuranoside with high selectivity. nih.gov Traditional glycosylation methods often face challenges in controlling the stereochemistry at the anomeric center.

To address this, various stereoselective glycosylation techniques have been developed. nih.govfrontiersin.orgsioc-journal.cn These methods often rely on factors like the choice of protecting groups on the sugar, the use of specific promoters or catalysts, and the reaction conditions to direct the stereochemical outcome. nih.govfrontiersin.org For instance, the use of a participating group at the C2 position of the glycosyl donor can lead to the formation of a 1,2-trans-glycoside through the formation of a stable intermediate. researchgate.netmdpi.com Conversely, achieving a 1,2-cis-glycosidic linkage, which can be challenging, may require different strategies, such as the use of non-participating protecting groups or specific catalytic systems. researchgate.netmdpi.com Pre-activation based glycosylation, where the glycosyl donor is activated before the addition of the acceptor, offers another level of control over the stereoselectivity. nih.gov

Advancements in Total Synthesis of Azepinomycin 3-Ribofuranoside

Building on the foundational early routes, significant progress has been made in the total synthesis of Azepinomycin 3-Ribofuranoside, focusing on improving efficiency and adopting more sustainable practices. ontosight.ainih.govnih.govresearchgate.net

Protecting-Group-Free Synthesis Approaches and Green Chemistry Considerations

A notable advancement in the synthesis of azepinomycin has been the development of a one-step, protecting-group-free synthesis in water. nih.gov This method is highly efficient and atom-economical, utilizing a pH-dependent Amadori rearrangement to couple an amino-imidazole with a simple sugar. nih.govresearchgate.net This approach aligns with the principles of green chemistry, which prioritize the reduction of waste, the use of safer solvents like water, and the avoidance of unnecessary derivatizations such as the use of protecting groups. ijpsjournal.comnih.govmdpi.com

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. ijpsjournal.commdpi.com Key aspects include the use of biocatalysts, solvent-free reactions, and renewable feedstocks to create more sustainable processes. ijpsjournal.commdpi.com While challenges such as the cost of biocatalysts and scalability exist, the push towards greener synthetic methods is a crucial step for the future of the pharmaceutical industry. ijpsjournal.com

Design and Synthesis of Azepinomycin 3-Ribofuranoside Structural Analogues

To explore the structure-activity relationships and potential therapeutic applications, researchers have designed and synthesized various structural analogues of azepinomycin and its ribofuranoside. scispace.comresearchgate.net These studies involve modifying different parts of the molecule, such as the azepine ring and the sugar moiety, to understand their influence on biological activity. researchgate.netnih.gov

For example, analogues of azepinomycin have been synthesized to investigate their inhibitory activity against the enzyme guanase. researchgate.netnih.govacsmedchem.org These studies have provided insights into the key structural features required for potent inhibition. researchgate.net The synthesis of iso-azepinomycin, where the 6-hydroxy group is moved to the 5-position, was based on the hypothesis that it might more closely mimic the transition state of the enzyme-catalyzed reaction. nih.gov Further modifications, such as introducing substituents at various positions of the iso-azepinomycin core, have been explored to probe the hydrophobic and hydrophilic pockets of the guanase binding site. nih.gov Additionally, the synthesis of other heterocyclic analogues, such as those with different ring systems, has also been pursued. nuph.edu.ua

Synthesis of 8-Imino Analogues of Azepinomycin 3-Ribofuranoside

The synthesis of azepinomycin, its 3-β-D-ribofuranoside, and their corresponding 8-imino analogues has been a subject of interest. connectedpapers.com One approach involves the synthesis of the antitumor antibiotic azepinomycin and its derivatives. connectedpapers.commolaid.com The structural modifications, particularly at the 8-position, are crucial for understanding the structure-activity relationships of these compounds. While specific details on the synthesis of 8-imino analogues of azepinomycin 3-ribofuranoside are not extensively detailed in the provided results, the synthesis of azepinomycin and its ribofuranoside has been reported. nih.gov

Exploration of Iso-Azepinomycin Analogues

A significant area of research has been the synthesis and evaluation of iso-azepinomycin analogues. nih.govamanote.com This work is based on the hypothesis that iso-azepinomycin, where the 6-hydroxy group is moved to the 5-position, might more closely mimic the transition state of the guanase-catalyzed reaction than azepinomycin itself. nih.gov To investigate this, a series of iso-azepinomycin analogues were designed and synthesized to probe the hydrophobic and hydrophilic regions of the guanase binding site. nih.gov

The synthetic efforts focused on introducing various substituents at the N1, N3, and N4 positions, as well as the O(5) position of the iso-azepinomycin core. nih.gov The findings from these studies provided valuable insights into the structure-activity relationships of these inhibitors. nih.gov

Key findings from the biochemical screening of these analogues against mammalian guanase include:

Increased hydrophobicity near the O(5) position had a negative impact on inhibitory activity. nih.gov

Shifting hydrophobic character from the N3 to the N1 position resulted in decreased inhibition. nih.gov

Enhancing hydrophobicity at the N3 or N4 positions led to a significant improvement in inhibition. nih.gov

Simultaneously increasing hydrophobicity at both N3/N4 and O(5) diminished the gains in inhibition seen from modifying N3 or N4 alone. nih.gov

Increasing the hydrophilic nature near the N3 position was detrimental to inhibition. nih.gov

The most potent compound synthesized in this series demonstrated a Ki value of 8.0 ± 1.5 μM against rabbit liver guanase. nih.gov

Table 1: Structure-Activity Relationship of Iso-Azepinomycin Analogues

| Modification Site | Effect of Increased Hydrophobicity | Effect of Increased Hydrophilicity |

|---|---|---|

| O(5) | Negative | Not specified |

| N1 | Decreased inhibition (when translocated from N3) | Not specified |

| N3 | Significant enhancement of inhibition | Deleterious effect |

Rational Design of Other Heterocyclic and Nucleosidic Derivatives

The rational design of novel heterocyclic and nucleosidic derivatives has been a key strategy to develop potent and selective enzyme inhibitors. nih.gov This approach has been applied to the development of inhibitors for various enzymes, including guanase. nih.gov As part of a program to design mechanism-based inhibitors of guanase, two analogues of azepinomycin were synthesized and evaluated. nih.gov These compounds were found to be competitive inhibitors with Ki values of 2.01 ± 0.16 x 10-5 M and 5.36 ± 0.14 x 10-5 M, respectively. nih.gov

The design of such inhibitors often involves computational methods to predict binding interactions. For instance, docking simulations have been used to explore the binding models of newly synthesized compounds within the active site of their target enzymes. nih.gov This structure-based drug design strategy can guide the synthesis of more effective compounds. nih.gov

Furthermore, synthetic methods have been developed for a variety of heterocyclic systems that can be considered analogues or derivatives of the core azepinomycin structure. For example, methods for the synthesis of tetra- and hexahydro nih.govCurrent time information in Bangalore, IN.scispace.comtriazolo[4,5-e] amanote.comCurrent time information in Bangalore, IN.diazepines have been established, allowing for their further functionalization. nuph.edu.ua Additionally, the synthesis of various 8-azapurine (B62227) ribonucleosides with substitutions at the 6-position has been described, expanding the library of available nucleoside analogues. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Azepinomycin |

| Azepinomycin 3-ribofuranoside |

| 8-Imino Analogues of Azepinomycin 3-Ribofuranoside |

| Iso-Azepinomycin |

| 8-azapurine ribonucleosides |

Investigative Approaches to Azepinomycin 3 Ribofuranoside S Biological Activities

In Vitro Cellular Activity Research of Azepinomycin (B1194030) 3-Ribofuranoside

While the broader class of ring-expanded nucleosides, including azepinomycin derivatives, has been explored for potential anticancer and antiviral properties, specific data on the cellular activities of Azepinomycin 3-ribofuranoside itself are not extensively detailed in publicly available literature.

Investigations into various synthetic ring-expanded nucleosides have shown potential anti-cancer activity. drramachandrahosmane.org However, specific studies detailing the modulatory effects of Azepinomycin 3-ribofuranoside on the proliferation and growth of specific cancer cell lines, including data such as IC₅₀ values, are not prominently available in the reviewed literature. Research in this area often involves treating various cancer cell lines with the compound and measuring cell viability or proliferation over time using assays like the MTT assay. bioline.org.brbrieflands.com The absence of such published data for Azepinomycin 3-ribofuranoside indicates a potential area for future research.

The family of ring-expanded nucleosides has been a subject of interest in antiviral research, with some analogs showing inhibitory activity against viruses like Hepatitis C (HCV). drramachandrahosmane.orgnih.gov Antiviral activity is typically assessed in cell-based assays where host cells are infected with a virus and then treated with the compound. The efficacy is often measured by determining the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%. fda.gov A crucial parameter derived from these assays is the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A higher SI value indicates greater antiviral specificity. nih.gov Despite the interest in this class of compounds, specific EC₅₀ and SI values for Azepinomycin 3-ribofuranoside against various viruses have not been detailed in the available scientific reports.

Enzymatic Inhibition Studies of Azepinomycin 3-Ribofuranoside

The most well-documented biological activity of azepinomycin and its analogues, including Azepinomycin 3-ribofuranoside, is the inhibition of the enzyme guanine (B1146940) deaminase.

Guanine deaminase (GDA), also known as guanase, is a key enzyme in the purine (B94841) salvage pathway that catalyzes the hydrolytic deamination of guanine to form xanthine. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy, as some pathogens rely on the host's purine salvage pathway for survival. nih.gov

Biochemical studies have been conducted on the heterocyclic parent compound, azepinomycin, and its two diastereomeric nucleoside analogues, which include the structural class of Azepinomycin 3-ribofuranoside. nih.gov Research using rabbit liver guanase demonstrated that both the parent heterocycle (azepinomycin) and its nucleoside derivatives act as competitive inhibitors of the enzyme. nih.gov Competitive inhibition implies that the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate, guanine, from binding.

The inhibitory potency, measured by the inhibition constant (Kᵢ), was determined for these compounds. The results showed that the parent heterocycle, azepinomycin, is a significantly more potent inhibitor of GDA than its nucleoside analogues. nih.gov The Kᵢ for the azepinomycin enantiomeric mixture was 2.5 µM, whereas the Kᵢ values for its two diastereomeric nucleoside analogues were 119 µM and 129 µM, respectively. nih.gov This indicates that the presence of the ribofuranosyl sugar moiety in compounds like Azepinomycin 3-ribofuranoside reduces the inhibitory potency against GDA by approximately 200-fold compared to the parent azepinomycin heterocycle. nih.gov

Table 1: GDA Inhibition by Azepinomycin and its Nucleoside Analogues This table presents the results of biochemical screening of azepinomycin and its nucleoside analogues against rabbit liver guanine deaminase (GDA).

| Compound | Type | Inhibition Mechanism | Kᵢ (Inhibition Constant) |

|---|---|---|---|

| Azepinomycin (1) | Parent Heterocycle | Competitive | 2.5 (± 0.6) x 10⁻⁶ M |

| Nucleoside Analogue (2) | Diastereomeric Nucleoside | Competitive | 1.19 (± 0.02) x 10⁻⁴ M |

| Nucleoside Analogue (3) | Diastereomeric Nucleoside | Competitive | 1.29 (± 0.03) x 10⁻⁴ M |

Source: Adapted from Chakraborty, S., et al., Bioorganic & Medicinal Chemistry Letters, 2012. nih.gov

The primary focus of enzymatic studies involving Azepinomycin 3-ribofuranoside and its parent compound has been on guanine deaminase. nih.govbikaken.or.jp While other ring-expanded nucleosides from the same research programs have been investigated for their effects on other enzymes, such as adenosine (B11128) deaminase, specific data characterizing the interaction of Azepinomycin 3-ribofuranoside with other enzymatic targets are not widely available in the current literature. drramachandrahosmane.org

Molecular Mechanisms of Action and Target Elucidation for Azepinomycin 3 Ribofuranoside

Methodologies for Molecular Target Identification of Azepinomycin (B1194030) 3-Ribofuranoside

The identification of the specific molecular targets of natural products like Azepinomycin 3-ribofuranoside is a critical step in understanding their mechanism of action. Various advanced techniques are employed to achieve this, ranging from affinity-based proteomics to integrated computational and experimental approaches.

Affinity-Based Proteomics and Chemoproteomics Approaches

Affinity-based proteomics and chemoproteomics are powerful strategies for identifying the direct binding partners of a small molecule within a complex biological system. cancerbiomed.orgnih.govbioms.se These methods often involve chemically modifying the natural product to create a probe that can be used to "fish out" its interacting proteins from a cell lysate or even within living cells. nih.govrsc.org

One common approach is the use of affinity chromatography . In this technique, Azepinomycin 3-ribofuranoside could be immobilized on a solid support, such as beads. When a cell lysate is passed over these beads, proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry.

Chemoproteomic strategies offer a more sophisticated approach. escholarship.org This can involve synthesizing a version of Azepinomycin 3-ribofuranoside that includes a "tag" or a reactive group. cancerbiomed.orgnih.govrsc.org This tag can be a biotin (B1667282) molecule for affinity purification or a photo-reactive group that forms a covalent bond with the target protein upon UV light exposure. cancerbiomed.org Another strategy is the use of "click chemistry," where a small, bio-inert chemical group is added to the natural product. nih.govrsc.org This group can then be specifically reacted with a reporter molecule for detection and isolation. nih.govrsc.org

Activity-based protein profiling (ABPP) is a subset of chemoproteomics that uses probes that react with the active sites of specific enzyme families. nih.govnomuraresearchgroup.com If Azepinomycin 3-ribofuranoside were to target a particular enzyme class, a specific ABPP probe could be used in a competitive binding experiment to identify its target. nih.govrsc.org

Recent advancements in mass spectrometry and quantitative proteomics have significantly enhanced the power of these techniques, allowing for more precise identification and quantification of interacting proteins. nih.govolink.com

Computational and Experimental Integration in Target Discovery

The integration of computational and experimental approaches has become a powerful paradigm in drug discovery and target identification. researchgate.netnih.govfrontiersin.org This synergy allows for more rational and efficient exploration of potential drug-target interactions.

Computational methods , such as molecular docking and virtual screening, can be used to predict potential binding partners for Azepinomycin 3-ribofuranoside based on its chemical structure and the known structures of proteins. nih.gov These in silico methods can screen large databases of proteins to identify those with binding pockets that are complementary to the compound's shape and chemical properties. nih.govfrontiersin.org This can help to prioritize potential targets for experimental validation. nih.gov

Machine learning and artificial intelligence (AI) are increasingly being used to analyze complex biological data and predict drug-target interactions. cancerbiomed.orgnih.gov These algorithms can learn from existing data on known drug-target pairs to identify patterns and make predictions for new compounds.

The results from these computational predictions can then be validated using the experimental techniques described in the previous sections, such as affinity proteomics or thermal proteome profiling. This iterative cycle of computational prediction and experimental validation can significantly accelerate the process of target identification. nih.govfrontiersin.org Furthermore, computational modeling can provide insights into the molecular details of the interaction, such as the specific amino acid residues involved in binding, which can be further tested through site-directed mutagenesis experiments. frontiersin.org

Structural and Functional Characterization of Azepinomycin 3-Ribofuranoside's Molecular Interactions

Once a molecular target for Azepinomycin 3-ribofuranoside has been identified, the next step is to characterize the structural and functional consequences of their interaction in detail. This involves understanding the binding affinity, kinetics, and the dynamic changes that occur in the target protein upon binding.

Binding Kinetics and Thermodynamics with Guanine (B1146940) Deaminase (GDA)

Biochemical studies have identified Guanine Deaminase (GDA), also known as guanase, as a target of azepinomycin. nih.govdrramachandrahosmane.org GDA is an enzyme in the purine (B94841) salvage pathway that catalyzes the deamination of guanine to xanthine. nih.gov

Research has shown that azepinomycin acts as a competitive inhibitor of GDA. nih.gov This means that it binds to the same active site as the natural substrate, guanine, thereby blocking the enzyme's activity. The inhibitory potency of azepinomycin has been quantified, with a reported inhibition constant (Ki) of 2.5 ± 0.6 x 10-6 M against rabbit liver guanase. nih.gov In comparison, its nucleoside analogues were found to be significantly less potent, highlighting the importance of the azepinomycin heterocyclic structure for strong inhibition. nih.gov

The binding affinity of Azepinomycin 3-ribofuranoside to GDA is reported to be higher than that of the natural substrate, guanine. connectedpapers.comscispace.com This strong binding is a key factor in its inhibitory effect. Isothermal titration calorimetry (ITC) is a powerful technique that could be used to further dissect the thermodynamics of this interaction. nih.gov ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This information provides a complete thermodynamic profile of the binding process, revealing whether the interaction is primarily driven by favorable enthalpic contributions (e.g., hydrogen bonds and van der Waals interactions) or by an increase in entropy (e.g., due to the release of water molecules from the binding site).

| Parameter | Value | Enzyme | Source |

| Ki (Azepinomycin) | 2.5 ± 0.6 x 10-6 M | Rabbit Liver Guanase | nih.gov |

| Ki (Nucleoside Analogue 2) | 119 ± 2 x 10-6 M | Rabbit Liver Guanase | nih.gov |

| Ki (Nucleoside Analogue 3) | 129 ± 3 x 10-6 M | Rabbit Liver Guanase | nih.gov |

| KM (Guanine) | 5.5 x 10-6 M | Rabbit Liver Guanase | nih.gov |

Conformational Dynamics of Target Proteins Upon Azepinomycin 3-Ribofuranoside Binding

The binding of a ligand, such as Azepinomycin 3-ribofuranoside, to its target protein is not a static event but rather a dynamic process that can induce significant conformational changes in the protein. nih.govresearchgate.net These changes are often crucial for the biological effect of the ligand, whether it be inhibition or activation of the protein's function.

Several biophysical techniques can be employed to study these conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein dynamics in solution. nih.gov By analyzing changes in the NMR spectrum of the target protein upon addition of Azepinomycin 3-ribofuranoside, it is possible to map the binding site and identify regions of the protein that undergo conformational changes. nih.gov

X-ray crystallography can provide high-resolution structural information of the protein-ligand complex, revealing the precise binding mode of Azepinomycin 3-ribofuranoside and any resulting structural rearrangements in the protein. While this provides a static snapshot, it offers invaluable detail about the interaction.

Molecular dynamics (MD) simulations are computational methods that can simulate the movement of atoms in a protein-ligand complex over time. frontiersin.orgrsc.org These simulations can provide insights into the dynamic behavior of the protein upon ligand binding, including changes in flexibility and the correlated motions of different protein domains. nih.govrsc.org

The use of fluorescent probes can also be employed to monitor conformational changes. researchgate.net For instance, a fluorescently labeled version of the target protein could exhibit changes in its fluorescence properties upon binding to Azepinomycin 3-ribofuranoside, providing real-time information about the conformational transitions.

Understanding the conformational dynamics of the target protein upon binding is essential for a complete picture of the molecular mechanism of action of Azepinomycin 3-ribofuranoside and can aid in the design of more potent and specific analogues. drramachandrahosmane.org

Investigation of Downstream Cellular Pathway Modulation by Azepinomycin 3-Ribofuranoside

Disruption of Purine Metabolism Pathways

Azepinomycin 3-ribofuranoside, as a nucleoside analog, is understood to exert its biological effects by interfering with fundamental cellular processes such as the synthesis of DNA and RNA. ontosight.aiontosight.ai A primary mechanism identified for its parent compound, azepinomycin, is the targeted inhibition of a key enzyme within the purine salvage pathway. nih.gov

This pathway is critical for recycling purine bases from the degradation of nucleic acids, allowing cells to synthesize new nucleotides without the energetic cost of de novo synthesis. A central enzyme in this process is guanine deaminase (GDA), also known as guanase. nih.govgenecards.org GDA catalyzes the essential hydrolytic deamination of guanine to produce xanthine. nih.gov This reaction is a crucial step in purine catabolism. genecards.org

Research has demonstrated that azepinomycin is a potent natural inhibitor of GDA. nih.gov By blocking the function of GDA, azepinomycin disrupts the normal flow of the purine salvage pathway. This inhibition can be particularly effective against certain pathogens that lack their own de novo purine synthesis machinery and are consequently dependent on the host's salvage pathway for survival. nih.gov

Interestingly, structure-activity relationship studies have revealed a significant difference in inhibitory potency between azepinomycin and its nucleoside analogues. The heterocyclic azepinomycin itself is a substantially more powerful inhibitor of guanase than its ribofuranoside derivatives. nih.gov

Table 1: Comparative Inhibition of Guanase

This table illustrates the relative inhibitory strength of Azepinomycin compared to its nucleoside analogues against the enzyme Guanase (GDA).

| Compound | Target Enzyme | Relative Inhibitory Potency |

| Azepinomycin | Guanase (GDA) | ~200 times more potent than its nucleoside analogues. nih.gov |

| Azepinomycin Nucleosides | Guanase (GDA) | Significantly lower inhibitory potential compared to Azepinomycin. nih.gov |

Influence on Cytoskeletal Dynamics and Microtubule Assembly via GDA

The primary and direct molecular target of the azepinomycin scaffold is Guanine Deaminase (GDA), an enzyme central to purine metabolism. nih.govgenecards.org The influence of Azepinomycin 3-ribofuranoside on cytoskeletal dynamics and microtubule assembly is therefore considered an indirect, downstream consequence of this primary interaction.

Microtubules are dynamic polymers of tubulin proteins that are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. ucanr.edu The assembly of these structures is an energy-dependent process that requires GTP (guanosine triphosphate), a purine nucleotide. nih.gov

By inhibiting GDA, azepinomycin and its derivatives disrupt the purine metabolic pathway. nih.gov This disruption can alter the intracellular pools of purine nucleotides, including the balance of guanine and its downstream products. Since GTP is a key regulator and energy source for microtubule polymerization, significant perturbations in its availability could logically impact cytoskeletal dynamics. nih.gov A reduction in the cellular GTP pool could, for instance, limit the rate and extent of microtubule assembly, leading to defects in processes like mitosis where a dynamic microtubule network is paramount. ucanr.edu

While direct enzymatic studies linking GDA inhibition by Azepinomycin 3-ribofuranoside to altered microtubule dynamics are not extensively detailed in current literature, the mechanistic connection is plausible. The inhibition of purine metabolism represents a potential upstream event that could cascade to affect GTP-dependent cellular functions, including the vital process of microtubule assembly. nih.govconnectedpapers.com

Biosynthetic Pathways and Precursor Studies of Azepinomycin 3 Ribofuranoside

Microbial Origin and Natural Product Discovery of Azepinomycin (B1194030) 3-Ribofuranoside

Azepinomycin and its derivative, Azepinomycin 3-ribofuranoside, are antibiotic compounds of microbial origin. nih.gov Their discovery is attributed to research conducted at the Institute of Microbial Chemistry in Tokyo, Japan. nih.gov These compounds belong to a class of natural products that feature an azepine ring, a seven-membered heterocyclic ring containing a nitrogen atom, which is a relatively uncommon scaffold in nature but is found in various bioactive molecules. nih.govmdpi.com The initial synthesis of azepinomycin and its β-D-ribofuranoside was reported in 1987, highlighting its identity as a nucleoside analog. nih.govscispace.com While the specific producing organism for the natural product is not explicitly detailed in the initial synthesis reports, the context of their discovery at an institute dedicated to microbial chemistry strongly points to a bacterial or fungal source.

The discovery of such unique structures underscores the importance of microbial sources as a reservoir for novel chemical entities with potential pharmaceutical applications. researchgate.net The structural elucidation and subsequent synthesis of Azepinomycin 3-ribofuranoside paved the way for further investigation into its biological activities and biosynthetic pathways. nih.gov

Table 1: Discovery and Synthesis of Azepinomycin 3-Ribofuranoside

| Feature | Details |

|---|---|

| Compound | Azepinomycin 3-ribofuranoside |

| Class | Antibiotic, Nucleoside Analog |

| Core Structure | Azepine Ring |

| Year of Synthesis Report | 1987 nih.gov |

| Key Institution | Institute of Microbial Chemistry, Tokyo, Japan nih.gov |

Proposed Biosynthetic Routes to the Azepine Core Structure

The biosynthesis of the seven-membered azepine ring is a complex process that is not as well-characterized as the formation of more common five- and six-membered rings. However, several plausible biosynthetic routes can be proposed based on known biochemical transformations and the biosynthesis of other azepine-containing natural products. researchgate.netcore.ac.uk These routes often involve amino acid precursors and proceed through ring-expansion or cyclization reactions.

L-Tryptophan is a known precursor for various complex alkaloids and could potentially serve as a starting point for the azepine core. nih.gov Biosynthetic pathways involving tryptophan might proceed through oxidative cleavage of the indole (B1671886) ring followed by rearrangement and cyclization to form the seven-membered ring.

Another potential precursor is L-lysine, which is known to be involved in the biosynthesis of piperidine (B6355638) alkaloids. A ring expansion of a piperidine intermediate, possibly through a nitrene insertion or a similar rearrangement, could lead to the formation of the azepine skeleton. This type of transformation, while biochemically challenging, is a known strategy in synthetic organic chemistry for constructing seven-membered rings. psu.edu

A third possibility involves the condensation and cyclization of smaller, linear building blocks. For instance, a pathway could be envisioned that utilizes intermediates from primary metabolism, such as those from the polyketide or shikimate pathways, which are then assembled and cyclized by specialized enzymes to form the azepine ring.

Table 2: Plausible Biosynthetic Strategies for the Azepine Core

| Proposed Strategy | Precursor(s) | Key Transformation(s) |

|---|---|---|

| Indole Ring Rearrangement | L-Tryptophan nih.gov | Oxidative cleavage, rearrangement, recyclization |

| Piperidine Ring Expansion | L-Lysine | Formation of a piperidine intermediate, ring expansion |

| De Novo Cyclization | Linear precursors (e.g., from polyketide pathway) | Condensation, intramolecular cyclization |

Enzymatic Steps Involved in the Ribosylation of Azepinomycin

The attachment of a ribofuranose sugar to the azepinomycin core is a crucial step in the biosynthesis of Azepinomycin 3-ribofuranoside. This reaction is catalyzed by a class of enzymes known as glycosyltransferases. nih.gov Glycosyltransferases facilitate the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. medchemexpress.com

In the biosynthesis of nucleoside analogs like Azepinomycin 3-ribofuranoside, the activated sugar donor is typically a nucleotide sugar. For ribosylation, the most common donor is 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). The enzyme, a specific azepinomycin ribosyltransferase, would catalyze the formation of a glycosidic bond between the C1 of the ribose sugar and a nitrogen atom within the azepine ring of azepinomycin.

The general mechanism for such a reaction involves the nucleophilic attack of a nitrogen atom in the azepinomycin acceptor molecule on the anomeric carbon of the ribose in the PRPP donor. This results in the displacement of the pyrophosphate group and the formation of the N-glycosidic bond. nih.gov This process is fundamental in the biosynthesis of all nucleosides and nucleotides. The enzymes that carry out this type of reaction belong to the family of glycosyltransferases, which are classified based on their sequence and structural similarities. ebi.ac.uk The specific enzyme responsible for the ribosylation of azepinomycin would exhibit high specificity for both the azepinomycin aglycone and the ribosyl donor. glycoforum.gr.jp

Table 3: Key Components of the Proposed Ribosylation Reaction

| Component | Description |

|---|---|

| Enzyme Class | Glycosyltransferase (EC 2.4.2.-) wikipedia.org |

| Acceptor Substrate | Azepinomycin |

| Donor Substrate | 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) |

| Product | Azepinomycin 3-ribofuranoside |

| Byproduct | Pyrophosphate (PPi) |

Chemical Biology Applications and Research Tools Derived from Azepinomycin 3 Ribofuranoside

Utilization of Azepinomycin (B1194030) 3-Ribofuranoside as a Chemical Probe for Biological Processes

Chemical probes are small molecules designed to engage a specific protein target, enabling the study of that target's function within a cellular context or a whole organism. mdpi.com Azepinomycin 3-ribofuranoside, as a derivative of the natural product azepinomycin, holds potential as a chemical probe primarily due to the established biological activity of its core structure. The parent compound, azepinomycin, is recognized as a potent inhibitor of the enzyme guanase. scispace.com

Guanase is a critical enzyme in purine (B94841) metabolism, catalyzing the deamination of guanine (B1146940) to xanthine. nih.gov By inhibiting this enzyme, azepinomycin and its derivatives can be used to investigate the physiological and pathological roles of guanase and the consequences of its dysfunction. For instance, using such an inhibitor allows researchers to study the accumulation of guanine and the depletion of xanthine, probing the downstream effects on nucleotide salvage pathways and cellular signaling. nih.gov

The synthesis of Azepinomycin 3-ribofuranoside has been documented, providing a foundation for its availability for research purposes. nih.gov While detailed studies employing the 3-ribofuranoside derivative specifically as a probe are not extensively reported, its relationship to the potent guanase inhibitor azepinomycin positions it as a valuable candidate for such applications. The ribofuranoside moiety could potentially influence properties like cell permeability and target engagement compared to the parent aglycone, making it a distinct tool for biological investigation.

Development of Analogues for Specific Chemical Biology Investigations

The development of synthetic analogues is a cornerstone of chemical biology, allowing for the fine-tuning of a molecule's properties to create more specific or potent research tools. frontiersin.org In the case of the azepinomycin scaffold, researchers have synthesized and evaluated various analogues to probe the active site of guanase and to establish a clearer understanding of its mechanism of inhibition. scispace.com

Investigations have focused on creating analogues of iso-azepinomycin to explore them as potential transition-state analog inhibitors of guanase. scispace.com These studies involve systematically modifying the imidazo[4,5-e] Current time information in Bangalore, IN.gardp.orgdiazepine (B8756704) core. The goal of creating such analogues is often to enhance potency, improve selectivity for the target enzyme over others, or to introduce specific functionalities for further experiments, such as tags for visualization or affinity purification. mdpi.comunimi.it

For example, research into iso-azepinomycin analogues has explored how different substituents on the diazepine ring affect inhibitory activity. scispace.com These chemical biology investigations are crucial for mapping the binding pocket of the target protein and understanding the key molecular interactions that drive binding and inhibition. scispace.commdpi.com

Structure-Activity Relationship (SAR) Studies in the Context of Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to identify the key structural features of a molecule that determine its biological activity. gardp.orgoncodesign-services.com By systematically altering a compound's structure and measuring the corresponding changes in its activity, researchers can build a model to guide the design of new, more effective molecules. collaborativedrug.com

For the azepinomycin family of compounds, SAR studies have provided critical insights into their engagement with the biological target, guanase. scispace.com Research on various selectively substituted imidazo[4,5-e] Current time information in Bangalore, IN.gardp.orgdiazepines, which are analogues of iso-azepinomycin, has revealed important determinants for potent enzyme inhibition. scispace.com

Key findings from these SAR studies indicate that modifications to the hydrophobicity and the position of substituents have a significant impact on the inhibitory effect. scispace.com For instance, increasing the hydrophobicity near the oxygen at position 5 (O(5)) was found to have a negative effect on inhibition. scispace.com Similarly, moving a hydrophobic group from the nitrogen at position 3 (N3) to the nitrogen at position 1 (N1) led to decreased inhibition. scispace.com Furthermore, increasing the hydrophilic character near N3 was also detrimental to the compound's inhibitory potency. scispace.com These results suggest that a delicate balance of hydrophilic and hydrophobic interactions within the enzyme's active site is necessary for strong binding.

The table below summarizes the observed structure-activity relationships for iso-azepinomycin analogues as guanase inhibitors.

| Structural Modification | Effect on Guanase Inhibition | Reference |

| Increased hydrophobicity near O(5) | Negative effect | scispace.com |

| Translocation of hydrophobicity from N3 to N1 | Decreased inhibition | scispace.com |

| Increased hydrophilic character near N3 | Deleterious effect | scispace.com |

These SAR studies are invaluable for transforming an initial "hit" compound into a highly optimized chemical probe or a potential therapeutic lead. gardp.orgnih.gov They provide a rational basis for designing future analogues of Azepinomycin 3-ribofuranoside with tailored properties for specific chemical biology applications. unimi.it

Future Research Directions and Unexplored Avenues for Azepinomycin 3 Ribofuranoside

Advanced Computational Modeling and Rational Drug Design Based on Azepinomycin (B1194030) 3-Ribofuranoside Scaffold

The Azepinomycin 3-ribofuranoside structure, featuring a distinctive azepine ring fused to a purine-like system, can be considered a "privileged scaffold." Privileged structures are molecular frameworks that can bind to multiple biological targets, making them valuable templates for drug discovery. mdpi.commdpi.com The future of drug development for this compound class lies in the application of advanced computational methods to explore and optimize its therapeutic potential. nih.govnih.gov

Rational drug design, aided by computational tools, can accelerate the discovery of novel drug candidates with improved efficacy and specificity. nih.govwiley.com Key techniques that could be applied to the Azepinomycin 3-ribofuranoside scaffold include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By modeling the interaction of Azepinomycin 3-ribofuranoside derivatives with various receptors, researchers can identify modifications that enhance binding affinity and selectivity.

Virtual Screening: Large libraries of virtual compounds based on the azepinomycin scaffold can be computationally screened against known therapeutic targets. nih.gov This approach efficiently identifies promising candidates for synthesis and biological testing, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing a QSAR model for Azepinomycin 3-ribofuranoside analogues, researchers can predict the activity of new derivatives and prioritize the most promising ones for synthesis. mdpi.com

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the molecular interactions that govern bioactivity. nih.gov

By leveraging these computational strategies, the Azepinomycin 3-ribofuranoside scaffold can be systematically modified to design new molecules with tailored pharmacological profiles, potentially targeting a wide range of diseases beyond its initial antitumor application.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

A complete understanding of a drug's mechanism of action (MoA) is crucial for its development and clinical application. Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and lipidomics, provide a system-wide view of the cellular response to a drug, offering a more comprehensive picture than traditional methods. nih.gov

Applying a multi-omics strategy to Azepinomycin 3-ribofuranoside could reveal its precise MoA and identify potential off-target effects. nih.gov For instance, a study on the anti-tubercular drug DA-CB utilized a combined proteomics, metabolomics, and lipidomics approach to uncover its disruptive effect on mycolic acid biosynthesis. nih.gov Similarly, investigating the effects of Ophiopogonin D on pulmonary fibrosis involved multi-omics techniques to identify its impact on the AKT/GSK3β pathway. nih.gov

A potential multi-omics workflow for Azepinomycin 3-ribofuranoside could involve:

Treating cancer cell lines with the compound.

Analyzing changes in protein expression (proteomics), metabolite levels (metabolomics), and lipid profiles (lipidomics).

Integrating these datasets using bioinformatics tools to identify perturbed biological pathways and networks. nih.govnih.gov

This integrated analysis can pinpoint the specific cellular machinery affected by Azepinomycin 3-ribofuranoside, potentially uncovering novel targets and biomarkers of drug response. This deep mechanistic insight is invaluable for optimizing the compound's therapeutic efficacy and identifying new clinical indications.

Development of Novel Synthetic Strategies for Therapeutically Relevant Derivatives

The ability to synthesize a variety of derivatives is fundamental to exploring the therapeutic potential of the Azepinomycin 3-ribofuranoside scaffold. The foundational synthesis has been described, providing a pathway to both azepinomycin and its 3-β-D-ribofuranoside. nih.gov This synthesis starts from 1-substituted N'-alkoxy-5-formamidoimidazole-4-carboxamidine and proceeds through several intermediates. nih.gov

Future efforts should focus on developing more efficient and versatile synthetic routes to allow for the creation of diverse chemical libraries. Key areas for development include:

Creating Analogue Libraries: The established synthetic route has already been used to create 8-imino analogues. nih.gov This strategy can be expanded by introducing a wide range of substituents at various positions on the azepinomycin core. This allows for systematic exploration of the structure-activity relationship.

Developing Greener Synthetic Protocols: Modern synthetic chemistry emphasizes the use of environmentally friendly methods. Future synthetic strategies could explore greener solvents, catalysts, and reaction conditions, as demonstrated in the synthesis of other heterocyclic scaffolds like chromenopyridines. mdpi.com

The table below outlines key compounds involved in the established synthesis of Azepinomycin 3-ribofuranoside and its analogues.

| Compound Name | Role in Synthesis |

| 1-substituted N'-alkoxy-5-formamidoimidazole-4-carboxamidine | Starting Material |

| 9-substituted adenines | Precursors for Starting Material |

| Azepinomycin | Target Compound |

| 3-β-D-ribofuranosylazepinomycin | Target Compound |

| 8-iminoazepinomycin 3-ribofuranoside | Synthesized Analogue |

This table is based on data from the synthesis of azepinomycin and its 3-beta-D-ribofuranoside. nih.gov

By advancing the synthetic chemistry of this scaffold, researchers can generate a rich collection of novel molecules for biological screening and therapeutic development.

Exploration of Azepinomycin 3-Ribofuranoside Beyond Current Known Biological Activities

While Azepinomycin 3-ribofuranoside is known as an antitumor antibiotic, its unique heterocyclic structure suggests it may possess a broader spectrum of biological activities. nih.gov Many classes of heterocyclic compounds, such as those containing nitro groups or coumarin (B35378) scaffolds, exhibit diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. mdpi.comjmchemsci.com

A systematic exploration of the biological activities of Azepinomycin 3-ribofuranoside and its newly synthesized derivatives is warranted. This exploration could include:

Antimicrobial Screening: The compound library could be tested against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. mdpi.com For example, compounds containing a 1,3,4-oxadiazole (B1194373) scaffold have shown promising antibacterial and antifungal activity. mdpi.com

Antiviral Assays: Given that many privileged structures act as enzyme inhibitors, screening for antiviral activity against targets like HIV reverse transcriptase or viral hemagglutinin could be fruitful. mdpi.com

Anti-inflammatory and Other Pharmacological Activities: The derivatives could be evaluated in cellular and animal models for other potential therapeutic effects, such as anti-inflammatory, analgesic, or neuroprotective properties, which have been observed in other novel heterocyclic compounds like benzofurans. researchgate.net

Discovering new biological activities would significantly expand the therapeutic relevance of the Azepinomycin 3-ribofuranoside scaffold, paving the way for its development in treating a wider range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.